molecular formula C14H17NO2S B2391770 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide CAS No. 2380032-45-9

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide

Cat. No.: B2391770
CAS No.: 2380032-45-9
M. Wt: 263.36
InChI Key: BWMHYWOQSXJABM-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide typically involves the condensation of furan and thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the rings.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit carboxylesterase activity or mitochondrial complex II activity, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide is unique due to its combined furan and thiophene rings, which confer distinct electronic properties and biological activities. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)13(16)15-7-12-6-11(9-18-12)10-4-5-17-8-10/h4-6,8-9H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMHYWOQSXJABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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